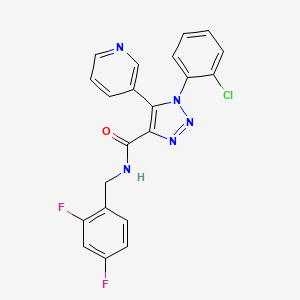
1-(2-chlorophenyl)-N-(2,4-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-(2,4-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H14ClF2N5O and its molecular weight is 425.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chlorophenyl)-N-(2,4-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has gained attention for its diverse biological activities. This article reviews the pharmacological properties, particularly its anticancer and antifungal activities, alongside structure-activity relationships (SAR) that define its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C22H17F2N5O2 with a molecular weight of 421.4 g/mol. The structural features include a triazole ring, which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H17F2N5O2 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1251672-67-9 |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antifungal Activity
The antifungal potential of 1,2,3-triazoles has been well-documented. This specific compound was assessed for its efficacy against several fungal strains:
- Fungal Strains Tested : The compound displayed significant antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
The biological activity of this triazole compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It is believed to interfere with key enzymes involved in cell division and metabolism in cancer cells.
- Disruption of Fungal Cell Membranes : Similar to other triazoles, it may disrupt the synthesis of ergosterol in fungal membranes, leading to cell death.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the triazole scaffold significantly influence biological activity:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like fluorine) enhances potency against both cancerous and fungal cells.
- Pyridine Moiety : The incorporation of pyridine contributes to improved solubility and bioavailability .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives:
- Study on Anticancer Activity : A recent study demonstrated that a series of 1,2,4-triazoles exhibited dual anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
- Antifungal Efficacy : Another investigation reported that compounds with similar structures showed broad-spectrum antifungal activity and suggested potential for development into new therapeutic agents .
属性
IUPAC Name |
1-(2-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N5O/c22-16-5-1-2-6-18(16)29-20(14-4-3-9-25-11-14)19(27-28-29)21(30)26-12-13-7-8-15(23)10-17(13)24/h1-11H,12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNYSDMNUKQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CN=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














